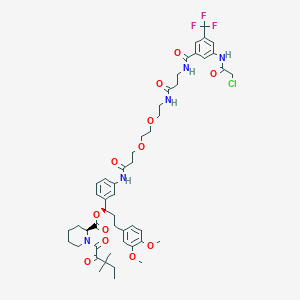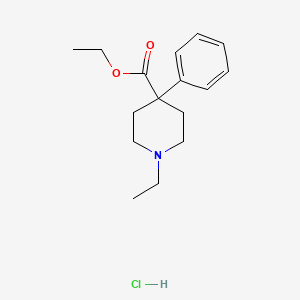![molecular formula C18H19ClN4O B13423534 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is a tricyclic dibenzodiazepine derivative. This compound is known for its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. It is structurally related to clozapine, an atypical antipsychotic drug used to treat schizophrenia and schizoaffective disorders .
Méthodes De Préparation
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves several steps. One common synthetic route starts with the formation of the key intermediate, 8-chloro-5H-benzo[b,e][1,4]diazepin-11-(10H)-one. This intermediate is then reacted with 4-methyl-1-piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic dibenzodiazepine derivatives.
Biology: Researchers study its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Mécanisme D'action
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychosis . The compound’s effects on these receptors are believed to contribute to its antipsychotic properties.
Comparaison Avec Des Composés Similaires
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is similar to other tricyclic dibenzodiazepine derivatives, such as:
Clozapine: Another antipsychotic drug with a similar structure and mechanism of action.
Olanzapine: A thienobenzodiazepine derivative used to treat schizophrenia and bipolar disorder.
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic and mood stabilizer.
The uniqueness of this compound lies in its specific chemical structure and its particular efficacy in treating certain psychiatric conditions.
Propriétés
Formule moléculaire |
C18H19ClN4O |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-2-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)18-12-4-2-3-5-14(12)20-16-11-17(24)13(19)10-15(16)21-18/h2-5,10-11,20,24H,6-9H2,1H3 |
Clé InChI |
OGZLSMWTACJBSH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC4=CC=CC=C42)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
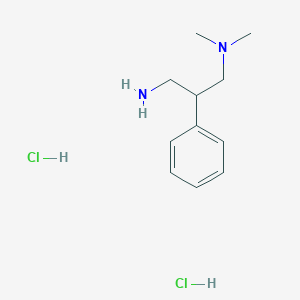
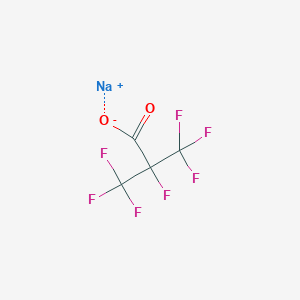


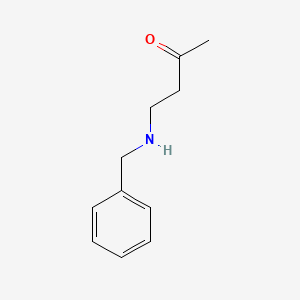
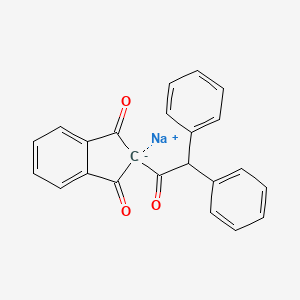
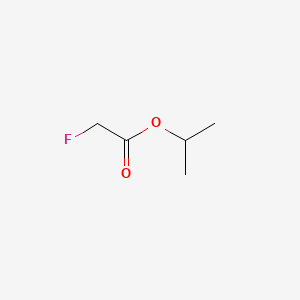
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
